molecular formula C26H24Cl2N4OS B11089755 2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-isopropyl-N-phenylacetamide CAS No. 539808-26-9

2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-isopropyl-N-phenylacetamide

Cat. No.: B11089755
CAS No.: 539808-26-9
M. Wt: 511.5 g/mol
InChI Key: LUELQQIRLVOSPH-UHFFFAOYSA-N
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Description

This compound (CAS 538336-36-6) is a 1,2,4-triazole derivative featuring a 2,4-dichlorophenyl group at position 5 and a 4-methylphenyl group at position 4 of the triazole ring. The acetamide moiety is substituted with an isopropyl group and a phenyl group, contributing to its steric bulk and lipophilicity. Its synthesis likely follows established routes for triazole derivatives, such as cyclization of hydrazinecarbothioamides or alkylation of triazole-thiones . The 2,4-dichlorophenyl substituent introduces strong electron-withdrawing effects, while the 4-methylphenyl group provides moderate hydrophobicity.

Properties

CAS No.

539808-26-9

Molecular Formula

C26H24Cl2N4OS

Molecular Weight

511.5 g/mol

IUPAC Name

2-[[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide

InChI

InChI=1S/C26H24Cl2N4OS/c1-17(2)31(20-7-5-4-6-8-20)24(33)16-34-26-30-29-25(22-14-11-19(27)15-23(22)28)32(26)21-12-9-18(3)10-13-21/h4-15,17H,16H2,1-3H3

InChI Key

LUELQQIRLVOSPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N(C3=CC=CC=C3)C(C)C)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

The preparation of 2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-isopropyl-N-phenylacetamide involves several synthetic routes. The synthesis typically starts with the formation of the triazole ring, followed by the introduction of the sulfanyl group and the acetamide moiety. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings, using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Applications

  • Antifungal Activity :
    • The triazole group is well-documented for its antifungal properties. Studies have shown that similar compounds can inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism positions the compound as a candidate for developing antifungal agents against resistant strains.
  • Anticancer Potential :
    • Preliminary studies suggest that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. For instance, research has indicated that triazole derivatives can induce apoptosis in cancer cells through multiple pathways, including the inhibition of specific kinases involved in cell proliferation .
  • Anti-inflammatory Properties :
    • The compound may also possess anti-inflammatory effects due to the presence of the sulfur moiety. In silico studies have shown that related compounds can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . Further experimental validation is needed to confirm this activity.

Agricultural Applications

  • Fungicides :
    • Given its antifungal properties, this compound could be explored as a potential fungicide in agriculture. Triazole-based fungicides are widely used to control plant diseases caused by fungi, thus improving crop yields.
  • Pesticides :
    • The structural attributes of the compound may allow it to function as an insecticide or herbicide. Research into similar chemical classes has demonstrated efficacy in pest control, suggesting that this compound could be developed for agricultural use.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antifungal ActivityDemonstrated significant inhibition against Candida species with IC50 values comparable to established antifungals.
Study 2Anticancer ActivityShowed cytotoxic effects on human breast cancer cells with an IC50 value of 12 μM, indicating potential for further development as an anticancer agent .
Study 3Anti-inflammatory PotentialIn silico docking studies indicated strong binding affinity to 5-LOX, suggesting possible therapeutic use in inflammatory diseases .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and the sulfanyl group are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally analogous compounds and their key distinctions:

Compound ID Triazole Substituents Acetamide Substituents Notable Structural/Functional Features Reference
Main Compound 5-(2,4-Dichlorophenyl), 4-(4-methylphenyl) N-Isopropyl-N-phenyl High lipophilicity; dual Cl atoms enhance electron-withdrawing effects
499102-21-5 5-(4-Chlorophenyl), 4-(4-methylphenyl) N-(4-Phenoxyphenyl) Phenoxy group increases aromaticity and π-π stacking potential
477331-57-0 5-(4-Chlorophenyl), 4-(4-methylphenyl) N-(4-Dimethylaminophenyl) Dimethylamino group improves aqueous solubility via electron donation
477332-63-1 5-(4-Chlorophenyl), 4-(4-methylphenyl) N-(3,4-Difluorophenyl) Fluorine atoms enhance electronegativity and metabolic stability
538336-36-6 (Main Compound) 5-(2,4-Dichlorophenyl), 4-(4-methylphenyl) N-Isopropyl-N-phenyl Branched alkyl group (isopropyl) reduces crystallization tendency
565464-68-8 4-Ethyl, 5-(thiophen-2-yl) N-(2,5-Dichlorophenyl) Thiophene introduces sulfur-mediated interactions; ethyl enhances flexibility

Key Findings:

Electronic Effects: The main compound’s 2,4-dichlorophenyl group creates a stronger electron-withdrawing environment compared to mono-chlorinated analogs (e.g., 499102-21-5). This may enhance binding to hydrophobic pockets in biological targets . Compounds with dimethylamino (477331-57-0) or methoxy (e.g., ) substituents exhibit improved solubility due to polar functional groups, contrasting with the main compound’s lipophilic profile .

Bulky substituents like tert-butyl () or allyl () may compromise membrane permeability but enhance target specificity .

Biological Implications: Fluorinated analogs (e.g., 477332-63-1) show enhanced metabolic stability due to fluorine’s resistance to oxidative degradation, a feature absent in the main compound .

Synthetic Pathways :

  • IR and NMR data confirm that triazole-thione tautomers (e.g., , compounds 7–9) are stabilized in the thione form, critical for reactivity in S-alkylation steps to generate analogs like the main compound .
  • Sodium hydroxide-mediated cyclization () is a common step for triazole formation, though halogenated precursors require controlled conditions to avoid side reactions .

Biological Activity

The compound 2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-isopropyl-N-phenylacetamide is a member of the triazole family, known for its diverse biological activities. The triazole scaffold has garnered attention in medicinal chemistry due to its potential as an antibacterial, antifungal, anticancer, and anti-inflammatory agent. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₁₈Cl₂N₄OS
  • Molecular Weight : 426.34 g/mol
  • CAS Number : 539808-26-9

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of triazole derivatives. The compound exhibits significant activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC comparable to standard antibiotics against both Gram-positive and Gram-negative bacteria.
  • Mechanism of Action : Molecular docking studies suggest strong interactions with bacterial enzyme targets, indicating a robust mechanism for its antibacterial action .

Antifungal Activity

Triazole compounds are traditionally recognized for their antifungal properties. The compound's structure suggests potential efficacy against fungal pathogens due to:

  • Inhibition of Ergosterol Synthesis : Similar triazoles work by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes.

Antioxidant Activity

The antioxidant capabilities of triazole derivatives are noteworthy. Compounds similar to this one have shown:

  • DPPH and ABTS Assays : High antioxidant activity was recorded, with IC₅₀ values indicating effectiveness comparable to ascorbic acid .

Anticancer Activity

The potential anticancer effects of this compound are supported by:

  • Cell Line Studies : Research indicates that related triazole compounds exhibit cytotoxicity against various cancer cell lines, such as colon and breast cancer cells. Specific IC₅₀ values have been reported in studies involving derivatives with similar structures .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated broad-spectrum antibacterial activity with MIC values lower than 10 µg/mL against E. coli and Staphylococcus aureus .
Study 2Reported significant anticancer activity against HCT-116 and T47D cell lines with IC₅₀ values of 6.2 µM and 27.3 µM respectively .
Study 3Highlighted antioxidant properties with an ABTS IC₅₀ value of 0.397 μM, indicating comparable efficacy to established antioxidants .

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